molecular formula C17H19N3O2S B2923573 4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868978-89-6

4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2923573
CAS No.: 868978-89-6
M. Wt: 329.42
InChI Key: WWJWEHJGYUHZQO-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure combining a 7-methylimidazo[1,2-a]pyridine ring system, a privileged scaffold in pharmaceutical research, linked via an ethyl chain to a 4-methylbenzenesulfonamide group . The imidazo[1,2-a]pyridine core is a nitrogen-containing fused heterocycle renowned for its diverse biological activities and is found in over 75% of approved drugs . This structural motif is known to impart favorable drug-like properties, including good solubility, bioavailability, and metabolic stability, making it a valuable template for developing therapeutic agents . Sulfonamide-functionalized imidazo[1,2-a]pyridine derivatives have been identified as potent TRPM8 (Transient Receptor Potential Melastatin 8) channel modulators , indicating potential research applications in pain management, neuropathic pain, and complex regional pain syndromes . Furthermore, related molecular architectures incorporating both heterocyclic and sulfonamide components have demonstrated promising antiviral activity in research settings, suggesting potential for investigation against various viral targets . The structural features of this compound make it a valuable intermediate for synthesizing more complex molecules and a candidate for in vitro biological screening, structure-activity relationship (SAR) studies , and mechanism of action research. For Research Use Only. This product is intended for laboratory research purposes and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-13-3-5-16(6-4-13)23(21,22)18-9-7-15-12-20-10-8-14(2)11-17(20)19-15/h3-6,8,10-12,18H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJWEHJGYUHZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC(=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. This can be achieved through the condensation of 2-aminopyridines with α-bromoketones under specific conditions, such as solvent-free microwave irradiation

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interaction with biological targets can provide insights into molecular mechanisms.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific biological targets can be harnessed to create therapeutic agents for various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.

Mechanism of Action

The mechanism by which 4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, a comparative analysis with structurally related sulfonamide derivatives is provided below.

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Reference ID
4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide (Target Compound) C₁₈H₂₀N₄O₂S* ~356.4† Methyl (benzene), ethyl linker, 7-methylimidazopyridine
4-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide C₂₁H₁₇FN₄O₂S 381.42 Fluoro (benzene), phenyl linker, 7-methylimidazopyridine
4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide C₂₀H₁₆IN₄O₂S 490.3 Iodo (benzene), phenyl linker, imidazopyrimidine
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1'-biphenyl]-4-sulfonamide C₂₅H₂₀N₄O₂S 440.5 Biphenyl (sulfonamide), phenyl linker, imidazopyrimidine

*Inferred formula based on structural analysis; †Estimated molecular weight.

Key Observations:

Substituent Effects: The methyl group on the benzene ring (target compound) enhances lipophilicity compared to electron-withdrawing groups like fluoro or iodo in analogs . This may improve membrane permeability but reduce solubility.

Heterocyclic Core Variations :

  • Replacing the imidazo[1,2-a]pyridine core (target compound) with imidazo[1,2-a]pyrimidine (e.g., ) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and metabolic stability.

Pharmacological Implications: Sulfonamide derivatives with bulky substituents (e.g., biphenyl in ) exhibit increased steric hindrance, which may reduce off-target interactions but limit bioavailability. The iodo-substituted analog () has a higher molecular weight (490.3 vs.

Biological Activity

4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide, a member of the imidazo[1,2-a]pyridine class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17H19N3O2S
  • Molecular Weight : 341.41 g/mol
  • CAS Number : 868978-95-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, imidazo[1,2-a]pyridine derivatives have been shown to act as cyclin-dependent kinase (CDK) inhibitors , which play a crucial role in regulating the cell cycle. By inhibiting CDKs, this compound may halt cell proliferation and induce apoptosis in cancer cells .

Target Pathways

  • Cell Cycle Regulation : The inhibition of CDKs can lead to cell cycle arrest.
  • Nitric Oxide Synthase Inhibition : Similar compounds have shown to inhibit inducible nitric oxide synthase (iNOS), reducing inflammation .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have demonstrated that related imidazo[1,2-a]pyridine derivatives possess significant anticancer properties. For example:

  • In vitro studies showed that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

  • Inhibition of iNOS and COX-2 : Research suggests that it may reduce nitric oxide production in macrophages, similar to other imidazo[1,2-a]pyridine derivatives .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its analogs:

Study ReferenceFindings
Mantoani et al. (2016)Demonstrated that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer activity through CDK inhibition.
Science.gov (2018)Reported significant anti-inflammatory effects linked to iNOS inhibition in RAW 264.7 cells.
Benchchem (2024)Provided insights into the synthesis and potential therapeutic applications of related compounds.

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